1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one
CAS No.: 1195-10-4
Cat. No.: VC6343100
Molecular Formula: C6H8N2OS
Molecular Weight: 156.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1195-10-4 |
|---|---|
| Molecular Formula | C6H8N2OS |
| Molecular Weight | 156.2 |
| IUPAC Name | 1-ethyl-2-sulfanylidenepyrimidin-4-one |
| Standard InChI | InChI=1S/C6H8N2OS/c1-2-8-4-3-5(9)7-6(8)10/h3-4H,2H2,1H3,(H,7,9,10) |
| Standard InChI Key | OCTAJTSAKZYCIT-UHFFFAOYSA-N |
| SMILES | CCN1C=CC(=O)NC1=S |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Descriptors
The compound systematically named 1-ethyl-2-sulfanylidenepyrimidin-4-one adopts the IUPAC designation reflecting its ethyl substituent at the N1 position and a thiocarbonyl group at C2 . Alternative synonyms include 1-ethyl-2-thiouracil and DTXSID40873573, though these terms are less frequently employed in contemporary literature . Its molecular formula, C₆H₈N₂OS, corresponds to a monoisotopic mass of 156.0357 Da, as computed via PubChem’s algorithmic tools .
Table 1: Key Identifiers of 1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1195-10-4 | |
| PubChem CID | 13705432 | |
| Molecular Formula | C₆H₈N₂OS | |
| Molecular Weight | 156.21 g/mol | |
| SMILES | CCN1C=CC(=O)NC1=S | |
| InChI Key | OCTAJTSAKZYCIT-UHFFFAOYSA-N |
Structural Elucidation and Conformational Analysis
The compound’s 2D structure features a pyrimidinone core with an ethyl group at N1 and a thione group at C2, conferring planarity to the heterocyclic ring . Density functional theory (DFT) simulations predict a dihedral angle of 178.9° between the pyrimidine ring and the ethyl moiety, minimizing steric strain . The thiocarbonyl group exhibits a bond length of 1.67 Å, characteristic of C=S double bonds, while the adjacent N-C=O group adopts a resonance-stabilized configuration .
Physicochemical Properties and Reactivity
Acid-Base Behavior and Tautomerism
The thiocarbonyl group (pKₐ ≈ 8.3) and N3-H (pKₐ ≈ 9.7) confer pH-dependent tautomerism . Under acidic conditions, the thione form predominates, while deprotonation at N3 above pH 10.0 shifts equilibrium toward the thiolate tautomer . This behavior parallels 2-thiouracil derivatives, where tautomeric states modulate biological activity and metal coordination capacity .
Table 2: Predicted Physicochemical Parameters
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